molecular formula C12H18O4 B1265028 Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate

Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate

Cat. No. B1265028
M. Wt: 226.27 g/mol
InChI Key: BBRGDPBUQJUNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.

Scientific Research Applications

Antibiotic Properties

A study by Wang et al. (2008) identified a new furan-type antibiotic, HS071, structurally established as methyl 4-hydroxymethyl-2-pentylfuran-3-carboxylate. This compound demonstrated significant in vitro activity against HCT-116 cells, showcasing potential antibiotic properties.

Synthesis of Unnatural Enantiomers

Research by Boulineau & Wei (2004) explored the transformation of methyl D-glucoside into methyl alpha-O-glucuronide, which leads to the efficient production of unnatural enantiomers, such as in the synthesis of the H-type II blood group determinant trisaccharide.

Anticancer Drug Research

In the field of anticancer drug research, Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, showing promising results against various human tumor cell lines.

Potential as Hepatitis B Virus Inhibitors

The study by Kovalenko et al. (2020) investigated the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, suggesting the compounds' potential as inhibitors of Hepatitis B Virus replication.

Renewable PET Synthesis

Research into renewable PET synthesis by Pacheco et al. (2015) identified methyl 4-(methoxymethyl)benzene carboxylate as a side product in the synthesis of biobased terephthalic acid precursors, indicating its role in sustainable chemistry.

Catalysis

The work of Hashmi & Blanco (2006) demonstrated the catalytic reaction of 2-methyl- or 2-pentylfuran with phenylacetylene, yielding products from a twofold hydroarylation of the alkyne, highlighting the role of catalysis in chemical synthesis.

Biological Activity Studies

Phutdhawong et al. (2019) studied methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, finding significant cytotoxicity against cancer cell lines and bacteria, suggesting its application in biological activity studies.

properties

Product Name

Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate

InChI

InChI=1S/C12H18O4/c1-3-4-5-6-10-11(12(14)15-2)9(7-13)8-16-10/h8,13H,3-7H2,1-2H3

InChI Key

BBRGDPBUQJUNSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CO1)CO)C(=O)OC

synonyms

HS 071
HS-071
HS071 cpd
methyl 4-hydroxymethyl-2-pentylfuran-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate
Reactant of Route 3
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate
Reactant of Route 5
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate
Reactant of Route 6
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.